molecular formula C21H26ClN3O3S B6511936 2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(3-phenylpropyl)acetamide CAS No. 932449-49-5

2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(3-phenylpropyl)acetamide

Cat. No. B6511936
CAS RN: 932449-49-5
M. Wt: 436.0 g/mol
InChI Key: HUAXRHFEGKCLRO-UHFFFAOYSA-N
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Description

The compound “2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(3-phenylpropyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known as CPI-0610 and has been granted orphan designation for the treatment of myelofibrosis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C8H8ClNO . The IUPAC Standard InChI is InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .

Mechanism of Action

Target of Action

The primary target of this compound is currently under investigation. It has been granted orphan designation for the treatment of myelofibrosis , suggesting that it may target cells or pathways involved in this disease.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in myelofibrosis, given its potential therapeutic application in this disease . Myelofibrosis is a disease in which fibrous tissue forms in the bone marrow, interfering with normal blood cell production . The compound may affect pathways involved in fibrous tissue formation or blood cell production.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its potential therapeutic effects in myelofibrosis . This could include reducing fibrous tissue formation in the bone marrow, enhancing normal blood cell production, or other effects that alleviate the symptoms of myelofibrosis.

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c22-20-11-9-19(10-12-20)16-24-14-5-15-25(29(24,27)28)17-21(26)23-13-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-12H,4-5,8,13-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAXRHFEGKCLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N(C1)CC(=O)NCCCC2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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